Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
Description
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS 29275-88-5) is a cyclohexane derivative with a methyl ester and aminomethyl group in the trans-configuration. Its molecular formula is C₉H₁₈ClNO₂ (MW: 207.70 g/mol), and it is supplied as a crystalline solid with ≥98% purity (GC, titration) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for tranexamic acid derivatives and melanogenesis modulators .
Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSRTWFJCGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride typically involves the esterification of trans-4-aminocyclohexanecarboxylic acid. The process begins with the suspension of trans-4-aminocyclohexanecarboxylic acid in methanol (MeOH) and cooling the mixture to -10°C. Thionyl chloride (SOCl2) is then added dropwise, and the mixture is stirred for 15 minutes. The reaction mixture is warmed to ambient temperature for 15 minutes, followed by heating at reflux for 1 hour. After cooling, the mixture is concentrated to afford this compound with a yield of 96.1% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate hydrochloride is explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
- Neuroprotective Effects: Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
- Analgesic Properties: Preliminary studies suggest that the compound could have analgesic effects, possibly acting on the central nervous system pathways involved in pain perception .
Agricultural Chemistry
The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals.
- Pesticide Development: Its chemical structure suggests potential activity against pests and pathogens, leading to exploration as a basis for new pesticide formulations .
- Plant Growth Regulators: There is ongoing research into its effects on plant growth and development, which could lead to applications in enhancing crop yields .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
- Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties, which are useful in various industrial applications .
- Coatings and Adhesives: Its chemical reactivity allows it to be incorporated into coatings and adhesives that require specific adhesion properties under varying environmental conditions .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Neuroprotective Potential of Aminocyclohexanecarboxylates | Medicinal Chemistry | Demonstrated significant neuroprotective effects in vitro and in vivo models. |
| Efficacy of this compound as an Insecticide | Agricultural Chemistry | Showed effective pest control with minimal environmental impact compared to traditional pesticides. |
| Development of High-performance Polymers from Aminocyclohexanecarboxylic Acid Derivatives | Material Science | Achieved enhanced mechanical properties and thermal stability in synthesized polymers. |
Mechanism of Action
The mechanism of action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets. It is known to inhibit plasmin-induced fibrinolysis, making it useful in treating hemorrhagic conditions. The compound acts as a lysine analogue, binding to plasminogen and preventing its conversion to plasmin, thereby inhibiting fibrinolysis .
Comparison with Similar Compounds
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- CAS : 61367-07-5
- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
- Key Difference: Replaces the aminomethyl (-CH₂NH₂) group with a primary amine (-NH₂) at the 4-position.
- Properties : Soluble in water; 97% purity (Thermo Scientific).
Ethyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
- CAS : 19878-18-3
- Molecular Formula: C₁₀H₂₀ClNO₂ (MW: 221.72 g/mol)
- Key Difference : Ethyl ester substituent instead of methyl.
- Properties : Higher molecular weight may improve metabolic stability compared to methyl esters, which are typically hydrolyzed faster in vivo.
- Applications : Similar intermediate role in drug synthesis; ethyl esters are often preferred for prolonged activity .
trans-4-Methylcyclohexylamine Hydrochloride
- CAS : 33483-65-7
- Molecular Formula : C₇H₁₆ClN (MW: 149.66 g/mol)
- Key Difference: Lacks both the ester and aminomethyl groups, featuring only a methyl and amine group on the cyclohexane ring.
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- CAS: Not specified
- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
- Key Difference : Acetic acid substituent instead of an ester.
- Properties : Carboxylic acid group increases hydrophilicity and reactivity, making it suitable for conjugation chemistry .
Comparative Data Table
Biological Activity
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is a derivative of tranexamic acid, recognized for its antifibrinolytic properties. This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₉H₁₇NO₂·HCl
- Molecular Weight : 207.70 g/mol
- Purity : ≥98% (by HPLC)
- Physical State : Solid
- CAS Number : 29275-88-5
This compound functions primarily as an antifibrinolytic agent , which means it inhibits the breakdown of fibrin in blood clots. This action is crucial in conditions where excessive bleeding occurs.
Target of Action
The compound interacts with plasminogen , a protein that plays a significant role in fibrinolysis, leading to the stabilization of blood clots .
Mode of Action
By blocking the lysine binding sites on plasminogen, it prevents the conversion into plasmin, thereby inhibiting the fibrinolytic process .
Pharmacokinetics
The compound is known to be soluble in water , which facilitates its absorption and bioavailability when administered. Its pharmacokinetic profile suggests that it can be effectively utilized in various therapeutic settings where clot stabilization is required .
Antifibrinolytic Effects
Research indicates that this compound exhibits significant antifibrinolytic activity, similar to tranexamic acid. This activity has been documented in various studies assessing its efficacy in reducing bleeding during surgical procedures and trauma care .
Applications in Research and Medicine
-
Surgical Applications :
- Used to minimize blood loss during surgeries.
- Effective in treating conditions such as menorrhagia and dental bleeding.
-
Pharmacological Studies :
- Investigated for its role in enzyme inhibition and protein binding studies.
- Explored as a potential prodrug for tranexamic acid, enhancing its therapeutic utility .
- Case Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Applications |
|---|---|---|
| This compound | Antifibrinolytic agent | Surgical bleeding control, dermatological applications |
| Tranexamic Acid | Antifibrinolytic agent | Similar to above; widely used clinically |
| Aminocaproic Acid | Antifibrinolytic agent | Used in similar medical applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
